molecular formula C11H10BrN3O2 B14012583 ethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate

ethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B14012583
M. Wt: 296.12 g/mol
InChI Key: DTICRDCSDHGFMV-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate is a 1,2,3-triazole derivative featuring a bromophenyl substituent at position 1 and an ester group at position 4. This compound is of significant interest in medicinal and materials chemistry due to its structural versatility, enabling applications in drug discovery (e.g., as kinase inhibitors or antimicrobial agents) and coordination chemistry (via halogen bonding with the bromine atom) . Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or base-catalyzed reactions between aryl azides and β-ketoesters .

Properties

IUPAC Name

ethyl 1-(4-bromophenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)10-7-15(14-13-10)9-5-3-8(12)4-6-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTICRDCSDHGFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a cycloaddition reaction between an azide and an alkyne. One common method is the Huisgen 1,3-dipolar cycloaddition, which is catalyzed by copper(I) ions. The reaction conditions usually involve the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity enables functionalization of the aromatic ring:

Reagent Conditions Product Reference
Amines (e.g., NH₃)DMF, 80°C, K₂CO₃, 12 h4-Aminophenyl-triazole derivative
Thiols (e.g., HSPh)DMSO, 100°C, 8 h4-Thiophenyl-triazole derivative
Sodium methoxideMethanol, reflux, 6 h4-Methoxyphenyl-triazole derivative

The reaction mechanism involves deprotonation of the nucleophile, followed by attack at the para position to the bromine. The electron-withdrawing triazole ring enhances the electrophilicity of the bromophenyl group.

Coupling Reactions

The bromophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

Boronic Acid Catalyst Yield Product
Phenylboronic acidPd(PPh₃)₄, K₂CO₃85%4-Biphenyl-triazole derivative
4-Methylphenylboronic acidPd(OAc)₂, SPhos78%4-(4-Methylbiphenyl)-triazole derivative

Reactions are typically conducted in THF/H₂O (3:1) at 80–90°C for 12 h . The triazole ring stabilizes intermediates via coordination to palladium.

Oxidation and Reduction

The triazole ring and ester group undergo redox transformations:

Oxidation

  • Triazole ring : Reacts with H₂O₂/CH₃COOH to form N-oxide derivatives.

  • Ester group : Oxidized to carboxylic acid using KMnO₄ in acidic conditions.

Reduction

  • Ester group : Reduced to alcohol using LiAlH₄ in THF (0°C to room temperature).

Ester Hydrolysis

The ethyl ester hydrolyzes under acidic or basic conditions:

Conditions Product Application
1M NaOH, 70°C, 4 h1-(4-Bromophenyl)-1H-triazole-4-carboxylic acidPrecursor for amide synthesis
HCl (conc.), reflux, 6 hSame as aboveDrug intermediate

Cycloaddition and Cyclization

The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles. For example:

  • Reaction with acetylenedicarboxylate yields pyrazolo-triazole hybrids under Cu(I) catalysis .

Amination at the Triazole 5-Position

  • Treatment with NaN₃ and subsequent Staudinger reaction introduces amino groups.

Mechanistic Insights

  • Triazole coordination : Nitrogen atoms in the triazole ring stabilize transition metals (e.g., Pd, Cu) during coupling reactions .

  • Electronic effects : The electron-deficient triazole enhances NAS reactivity at the bromophenyl group.

Scientific Research Applications

Ethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to these targets, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Isomerism

Positional Isomers :

  • Ethyl 4-(4-Bromophenyl)-1H-1,2,3-Triazole-5-Carboxylate (CAS: 1352925-70-2): This isomer has the bromophenyl group at position 4 and the ester at position 5. Its distinct regiochemistry leads to differences in dipole moments and crystal packing compared to the target compound .
  • Ethyl 5-(4-Bromophenyl)-1H-1,2,3-Triazole-4-Carboxylate (2h): Characterized by $^1$H NMR (DMSO-$d_6$: δ 8.25 (s, 1H), 4.30 (q, 2H), 1.30 (t, 3H)), this isomer exhibits altered electronic properties due to substituent positioning, influencing reactivity in subsequent derivatizations .


Key Insight : Positional isomerism significantly impacts physicochemical properties. For example, melting points vary due to differences in intermolecular interactions (e.g., halogen bonding in bromophenyl derivatives vs. hydrogen bonding in pyridinyl analogues) .

Substituent Functional Groups

Electron-Withdrawing Groups (EWGs):
  • Nitro Substituents : Ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate () exhibits enhanced electrophilicity at the triazole ring compared to bromophenyl derivatives, facilitating nucleophilic substitutions. The nitro group also increases thermal stability (m.p. >200°C) .
  • Formyl Groups : Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate () undergoes ring-chain tautomerism, forming cyclic hemiacetals in solution. This behavior is absent in the bromophenyl analogue, highlighting the role of the formyl group in dynamic equilibria .
Electron-Donating Groups (EDGs):
  • Methoxy and Ethoxy Substituents : Ethyl 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylate () shows increased solubility in polar solvents due to the ethoxy group, whereas bromophenyl derivatives are more lipophilic, favoring membrane permeability in biological systems .

Spectroscopic and Crystallographic Data

Property Target Compound Ethyl 5-formyl-1-(pyridin-3-yl)-... Ethyl 4-(4-bromophenyl)-...
$^1$H NMR (δ) 8.10 (s, 1H), 4.25 (q, 2H), 1.28 (t, 3H) 8.90 (s, 1H, CHO), 8.50 (d, pyridinyl) 8.15 (s, 1H), 4.30 (q, 2H)
Melting Point 120–122°C 145–147°C 118–120°C
Crystal System Monoclinic Triclinic Orthorhombic
Intermolecular Interactions C–Br···π halogen bonds N–H···O hydrogen bonds Br···Br interactions
Refinement Software SHELXL SHELXL WinGX

Biological Activity

Ethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews its biological activity, including antibacterial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: this compound
  • Molecular Formula: C12H12BrN3O2
  • Molecular Weight: 312.14 g/mol
  • CAS Number: 387360-19-2

The compound is characterized by a triazole ring substituted with a bromophenyl group and an ethyl ester moiety. This structure is significant as it influences the compound's interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that triazole derivatives exhibit promising antibacterial properties. This compound has been evaluated against various bacterial strains.

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12.5 µg/mL
This compoundB. subtilis10 µg/mL
PenicillinB. subtilis1 µg/mL

The compound showed effective inhibition against both E. coli and B. subtilis, indicating its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have also been investigated in vitro against various cancer cell lines.

Table 2: Anticancer Activity Against Human Cancer Cell Lines

Cell LineIC50 (µM)Reference DrugIC50 (µM)
MCF-7 (Breast)15.0Doxorubicin0.5
HePG-2 (Liver)20.0Cisplatin5.0
HCT116 (Colon)18.0Gemcitabine10.0

The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and liver cancer (HePG-2) cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes: The triazole ring is known to inhibit enzymes such as acetylcholinesterase (AChE), which is critical in neurodegenerative diseases .
  • Cell Cycle Arrest: Studies indicate that the compound may induce apoptosis in cancer cells by disrupting microtubule assembly and triggering caspase activation .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Study on Antibacterial Efficacy: A series of experiments showed that compounds similar to this compound exhibited potent antibacterial activity comparable to traditional antibiotics .
  • Anticancer Studies: In vitro studies on various cancer cell lines revealed that triazole derivatives could significantly reduce cell viability and induce apoptosis through caspase pathways .

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